molecular formula C22H24N2 B14388594 N~1~,N~1~-Diethyl-N~4~,N~4~-diphenylbenzene-1,4-diamine CAS No. 89331-92-0

N~1~,N~1~-Diethyl-N~4~,N~4~-diphenylbenzene-1,4-diamine

Cat. No.: B14388594
CAS No.: 89331-92-0
M. Wt: 316.4 g/mol
InChI Key: MYXRIAFJEUHZLD-UHFFFAOYSA-N
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Description

N~1~,N~1~-Diethyl-N~4~,N~4~-diphenylbenzene-1,4-diamine is an organic compound with the molecular formula C22H24N2. It is a derivative of benzene, featuring two phenyl groups and two ethyl groups attached to the nitrogen atoms of a benzene-1,4-diamine core. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-Diethyl-N~4~,N~4~-diphenylbenzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of N1,N~1~-Diethyl-N~4~,N~4~-diphenylbenzene-1,4-diamine may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-Diethyl-N~4~,N~4~-diphenylbenzene-1,4-diamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.

    Substitution: Reagents like halogens (Cl~2~, Br2) and alkylating agents (R-X) are employed under specific conditions.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzene compounds.

Scientific Research Applications

N~1~,N~1~-Diethyl-N~4~,N~4~-diphenylbenzene-1,4-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of dyes, pigments, and polymers due to its stability and reactivity.

Mechanism of Action

The mechanism by which N1,N~1~-Diethyl-N~4~,N~4~-diphenylbenzene-1,4-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its aromatic structure allows it to participate in π-π interactions and hydrogen bonding, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-1,4-phenylenediamine: Similar structure but lacks the phenyl groups.

    N,N-Diethyl-4-aminoaniline: Another derivative with different substituents on the aromatic ring.

    N,N-Diethyl-p-phenylenediamine: A closely related compound with similar reactivity.

Uniqueness

N~1~,N~1~-Diethyl-N~4~,N~4~-diphenylbenzene-1,4-diamine is unique due to the presence of both phenyl and ethyl groups, which enhance its stability and reactivity. This combination of substituents allows for diverse applications and makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

89331-92-0

Molecular Formula

C22H24N2

Molecular Weight

316.4 g/mol

IUPAC Name

1-N,1-N-diethyl-4-N,4-N-diphenylbenzene-1,4-diamine

InChI

InChI=1S/C22H24N2/c1-3-23(4-2)19-15-17-22(18-16-19)24(20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-18H,3-4H2,1-2H3

InChI Key

MYXRIAFJEUHZLD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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